N-(3-benzamido-4-chlorophenyl)-2,3-dichlorobenzamide
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Overview
Description
N-(3-Benzamido-4-chlorophenyl)-2,3-dichlorobenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzamido-4-chlorophenyl)-2,3-dichlorobenzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-Benzamido-4-chlorophenyl)-2,3-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-Benzamido-4-chlorophenyl)-2,3-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzamido-4-chlorophenyl)-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-benzamido-4-chlorophenyl)-3-iodobenzamide
- N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide
- N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide
Comparison: N-(3-Benzamido-4-chlorophenyl)-2,3-dichlorobenzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C20H13Cl3N2O2 |
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Molecular Weight |
419.7 g/mol |
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-10-9-13(24-20(27)14-7-4-8-16(22)18(14)23)11-17(15)25-19(26)12-5-2-1-3-6-12/h1-11H,(H,24,27)(H,25,26) |
InChI Key |
CNKWWRNMKTTWFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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